molecular formula C21H18N2O B5185088 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone CAS No. 351505-16-3

2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5185088
CAS RN: 351505-16-3
M. Wt: 314.4 g/mol
InChI Key: DOJJWBNXBPCRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as MPQ, is a chemical compound that belongs to the class of quinazolinones. It has been studied for its potential applications in medicinal chemistry as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its anticancer activity by inducing apoptosis through the activation of caspase enzymes. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of fungal enzymes, such as lanosterol 14-α-demethylase, which is involved in the biosynthesis of ergosterol. This inhibition leads to the disruption of the fungal cell membrane and subsequent cell death. The exact mechanism of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone's anticonvulsant activity is still under investigation.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have both biochemical and physiological effects. It has been found to decrease the expression of proteins involved in cell proliferation and increase the expression of proteins involved in apoptosis in cancer cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to have anticonvulsant effects by reducing the activity of voltage-gated sodium channels in neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its broad range of potential applications, including anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is also relatively easy to synthesize and has been optimized to achieve high yields with good purity. However, one limitation of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as a drug candidate for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in more detail, particularly its anticonvulsant activity. Additionally, the development of more efficient synthesis methods and the optimization of its solubility could lead to the development of more effective 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone-based drugs.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and phenylacetonitrile in the presence of potassium tert-butoxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. This method has been optimized to achieve a high yield of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone with good purity.

Scientific Research Applications

2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has been found to induce apoptosis in these cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of fungi, such as Candida albicans, and to have anticonvulsant activity in animal models.

properties

IUPAC Name

2-(4-methylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-15-11-13-16(14-12-15)20-22-19-10-6-5-9-18(19)21(24)23(20)17-7-3-2-4-8-17/h2-14,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJJWBNXBPCRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904002
Record name 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

CAS RN

351505-16-3
Record name 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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